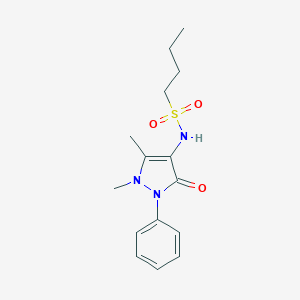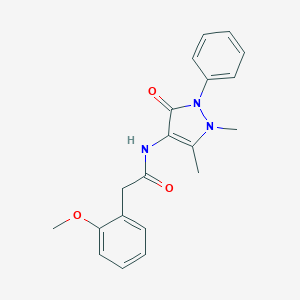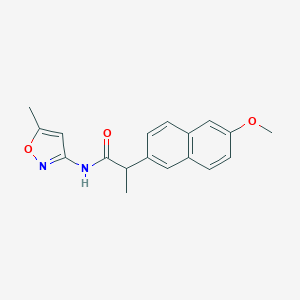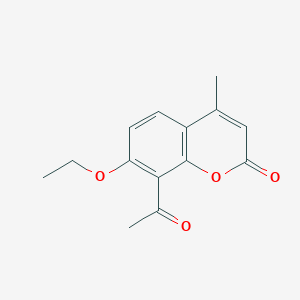![molecular formula C17H14N4O3S B353795 N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-22-2](/img/structure/B353795.png)
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide, also known as APPOSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPOSA is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, which makes it an interesting compound for researchers to study.
Mécanisme D'action
The exact mechanism of action of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in cells, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different cell types. The compound has been reported to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in different tissues. Moreover, the compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide in lab experiments is its ability to exhibit multiple biological activities, which makes it an interesting compound for researchers to study. Additionally, the compound is relatively easy to synthesize in the laboratory, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. One potential area of research is the development of new derivatives of this compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields. Furthermore, the development of new methods for synthesizing this compound could help to improve its availability for research purposes.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits multiple biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves the reaction of 2-amino-5-pyridin-3-yl-[1,3,4]oxadiazole with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a yield of around 60%.
Applications De Recherche Scientifique
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHWGJTTZTZWQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridyl{[3-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B353720.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)

![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)

![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)

